![molecular formula C23H23ClN2O4 B6515518 ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 950276-25-2](/img/structure/B6515518.png)
ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, a common structure in many pharmaceuticals, a carbamoyl group, and an ethyl ester group .
Molecular Structure Analysis
The quinoline ring system is planar and aromatic, contributing to the stability of the molecule. The presence of the chloro, carbamoyl, and methoxy groups will influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the quinoline ring might contribute to its stability, while the ester group could influence its solubility .Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target proteins or enzymes involved in critical biological processes .
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering the biological process in which the target is involved .
Biochemical Pathways
Compounds with similar structures often affect pathways involving carbon-carbon bond formation, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-4-29-23(28)20-12-21(18-11-16(24)7-10-19(18)26-20)30-13-22(27)25-17-8-5-15(6-9-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGILNSYVWILJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.